molecular formula C19H12ClN5O7 B5993424 N-(4-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide

N-(4-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide

Cat. No.: B5993424
M. Wt: 457.8 g/mol
InChI Key: RDLDVDASBSBJID-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide” is a synthetic organic compound characterized by the presence of a chlorophenyl group and a trinitroanilino group attached to a benzamide backbone

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O7/c20-12-3-7-14(8-4-12)22-19(26)11-1-5-13(6-2-11)21-18-16(24(29)30)9-15(23(27)28)10-17(18)25(31)32/h1-10,21H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLDVDASBSBJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide” typically involves the following steps:

    Acylation: The reaction of 2,4,6-trinitroaniline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods would likely involve large-scale nitration and acylation reactions, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro groups.

    Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible use in the development of advanced materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide” would depend on its specific application. For example, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-nitroaniline
  • N-(4-chlorophenyl)-4-aminobenzamide
  • N-(4-chlorophenyl)-4-(2,4-dinitroanilino)benzamide

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